1,6-Bis(2,2'-bipyridine-4-yl)pyrene

Photophysics Luminescent probes Pyrene-bipyridine dyads

1,6-Bis(2,2'-bipyridine-4-yl)pyrene (also designated 4,4'-(Pyrene-1,6-diyl)di(2,2'-bipyridine) or 'bpb') is a ditopic, luminescent ligand that conjugates a central pyrene fluorophore to two 2,2'-bipyridine metal-chelating units via single C–C bonds at the 1 and 6 positions. This symmetric, fully π-conjugated architecture enables the construction of bichromophoric metal complexes—particularly with Ru(II), Re(I), and Ir(III)—where the pyrene and metal-polypyridine excited states are nearly isoenergetic, permitting unusual excited-state equilibria and long-lived emission.

Molecular Formula C36H22N4
Molecular Weight 510.6 g/mol
CAS No. 308363-85-1
Cat. No. B12578353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Bis(2,2'-bipyridine-4-yl)pyrene
CAS308363-85-1
Molecular FormulaC36H22N4
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CC(=C2)C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC(=NC=C7)C8=CC=CC=N8
InChIInChI=1S/C36H22N4/c1-3-17-37-31(5-1)33-21-25(15-19-39-33)27-11-7-23-10-14-30-28(12-8-24-9-13-29(27)35(23)36(24)30)26-16-20-40-34(22-26)32-6-2-4-18-38-32/h1-22H
InChIKeyRYVFJMYBZDWCMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Bis(2,2'-bipyridine-4-yl)pyrene (CAS 308363-85-1): Procurement-Grade Photophysical Ligand for Advanced Metal-Organic Chromophores


1,6-Bis(2,2'-bipyridine-4-yl)pyrene (also designated 4,4'-(Pyrene-1,6-diyl)di(2,2'-bipyridine) or 'bpb') is a ditopic, luminescent ligand that conjugates a central pyrene fluorophore to two 2,2'-bipyridine metal-chelating units via single C–C bonds at the 1 and 6 positions [1]. This symmetric, fully π-conjugated architecture enables the construction of bichromophoric metal complexes—particularly with Ru(II), Re(I), and Ir(III)—where the pyrene and metal-polypyridine excited states are nearly isoenergetic, permitting unusual excited-state equilibria and long-lived emission [2]. The compound's molecular formula is C₃₆H₂₂N₄, with a molecular weight of 510.59 g·mol⁻¹ and a calculated XlogP of 7.4 .

Why 1,6-Bis(2,2'-bipyridine-4-yl)pyrene Cannot Be Replaced by Off-the-Shelf Bipyridine or Mono-Pyrene Ligands


Simple 2,2'-bipyridine (bpy) or 1,10-phenanthroline analogs lack the pyrene-centered triplet reservoir and the intramolecular energy migration pathways that define the photophysics of metal complexes bearing the bpb ligand [1]. Mono-substituted pyrene-bipyridine conjugates (e.g., 1-(2,2'-bipyridin-4-yl)pyrene, compound I) suffer from solvent- and temperature-dependent emission rate constants due to S₁(¹La)/S₂(¹Lb) state mixing; in contrast, the symmetric 1,6-disubstituted scaffold stabilizes the highly emissive ¹La state, rendering its radiative rate practically independent of the medium [2]. Furthermore, regioisomeric dipyridyl-pyrenes with substitution at the 2,7- or 4,9-positions exhibit drastically lower quantum yields—often by a factor of three or more—making them functionally non-equivalent for high-sensitivity luminescent or sensor applications [3]. Using a generic bipyridine or an incorrectly substituted pyrene derivative forfeits the specific excited-state landscape, intraligand charge-transfer features, and the exceptionally long metal-complex lifetimes achievable exclusively with the 1,6-bis(bipyridyl)pyrene platform.

Quantitative Differentiation of 1,6-Bis(2,2'-bipyridine-4-yl)pyrene Against Closest Structural Analogs


Emission Rate Constant Insensitive to Solvent Polarity and Temperature, in Direct Contrast to the Mono-Substituted Analog

In a direct head-to-head comparison, the 1,6-disubstituted compound II (the target compound) shows a fluorescence emission rate constant (kf) that is independent of solvent polarity and temperature, whereas the 1-mono-substituted analog (compound I) exhibits a marked increase in kf with increasing polarity and temperature due to ¹La/¹Lb state mixing [1]. This is evident from steady-state and time-resolved fluorescence measurements across solvents ranging from n-hexane to acetonitrile at 298 K and 77 K.

Photophysics Luminescent probes Pyrene-bipyridine dyads

Ru(II) Complex Exhibits 130 µs Room-Temperature Emission Lifetime in Deoxygenated DMSO, Far Exceeding Typical ³MLCT Lifetimes of Bipyridine-Ruthenium Complexes Without Pyrene

The bimetallic complex {[(bpy)₂Ru]₂bpb}⁴⁺, incorporating the target ligand, displays a room-temperature emission lifetime of 130 µs in degassed DMSO, which is dramatically longer than the approximately 1 µs or shorter ³MLCT lifetimes observed for [Ru(bpy)₃]²⁺ and related Ru(II) bipyridine complexes lacking the pyrene chromophore [1]. This emission is also almost entirely quenched in aerated solution, confirming extreme oxygen sensitivity.

Ruthenium polypyridyl photophysics Triplet excited state Oxygen sensing

Unambiguous Intra-Ligand Charge Transfer (ILCT) Absorption Band Near 400 nm, Absent in Metal Complexes of Simple Bipyridine Ligands

Absorption spectroscopy of both Re(I) and Ru(II) complexes containing the bpb ligand reveals a distinct new absorption band near 400 nm that is absent in the corresponding [Ru(bpy)₃]²⁺ or fac-[Re(CO)₃Cl(bpy)] complexes [1]. Detailed analysis strongly attributes this band to a pyrene(π) → bpy(π*) intraligand charge transfer (ILCT) transition. This ILCT band provides a unique spectroscopic handle for monitoring ligand integrity and electronic structure.

ILCT transition Electronic absorption spectroscopy Pyrene-to-bipyridine charge transfer

1,6-Disubstitution on the Pyrene Core Confers Near-Unity Solution Quantum Yield, Outperforming Other Regioisomeric Dipyridyl-Pyrenes by a Factor of Three

In a systematic regioisomer study of dipyridyl-pyrene conjugates, the 1,6-disubstituted compound 5 exhibited a near-unity emission quantum yield (Φf ≈ 1) in solution, which was nearly three times higher than those of the 1,8-, 2,7-, and 4,9-disubstituted regioisomers (compounds 6–9) [1]. Additionally, the tetrasubstituted 1,6-dipyridyl-3,8-di-n-butyl-pyrene showed the highest solid-state quantum yield of 0.24 among all ten pyridyl-pyrenes examined. Although these analogs carry pyridyl rather than bipyridyl substituents, the established site-effect principle directly supports the superior photoluminescence performance of 1,6-substitution.

Regioisomer photophysics Quantum yield optimization Substituent position effect

High-Value Application Scenarios for 1,6-Bis(2,2'-bipyridine-4-yl)pyrene Based on Verified Differentiation Data


Oxygen-Sensitive Luminescent Probes and Trace-O₂ Quantification

The Ru(II) complex of this ligand emits at room temperature with a lifetime of 130 µs in deoxygenated conditions and is nearly fully quenched in ambient air, enabling time-gated detection of parts-per-million oxygen concentrations in solvents, polymers, or gas streams. Standard [Ru(bpy)₃]²⁺ probes, with lifetimes of ~1 µs or less, cannot achieve comparable temporal discrimination [1].

Solid-State Light-Emitting Electrochemical Cells (LECs) with Tunable Emission

The platform has been employed in solid-state LEC devices where blends of the Ru(II) bimetallic complex with lithium salt and 18-crown-6 ether emit orange light at low turn-on voltages (2.5–3 V). The solvent-invariant emission rate of the free ligand ensures that photophysical performance remains stable despite local environmental heterogeneity in the active layer [2][3].

Intramolecular Energy Transfer Studies and Triplet Photophysics Research

The near-isoenergetic alignment of the pyrene ³(π–π*) state and the metal ³MLCT state, combined with the unique ILCT absorption at ~400 nm, makes this compound an ideal scaffold for fundamental investigations of triplet energy migration, excited-state equilibria, and the design of long-lived charge-separated states in artificial photosynthetic models [1].

Fluorescence Chemosensors Based on Metal-Ion-Controlled Emission Tuning

The high quantum yield of the free ligand (Φf ≈ 1 in the 1,6-disubstituted class) can be reversibly modulated by Zn(II) or other metal ion complexation at the bipyridine sites, providing on/off fluorescence switching with a dynamic range unmatched by regioisomeric dipyridyl-pyrenes that show threefold lower baseline quantum yields [4].

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